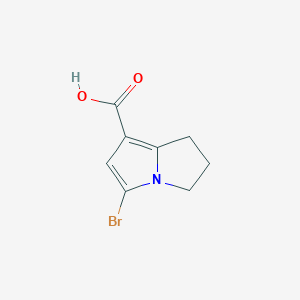5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
CAS No.: 1781708-89-1
Cat. No.: VC6688546
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.061
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1781708-89-1 |
|---|---|
| Molecular Formula | C8H8BrNO2 |
| Molecular Weight | 230.061 |
| IUPAC Name | 3-bromo-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H8BrNO2/c9-7-4-5(8(11)12)6-2-1-3-10(6)7/h4H,1-3H2,(H,11,12) |
| Standard InChI Key | UPMRPDZHVMYLTC-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(N2C1)Br)C(=O)O |
Introduction
Chemical Structure and Properties
The molecular formula of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol. The pyrrolizine scaffold consists of two fused pyrrole rings, with partial saturation at the 2,3-positions. The bromine atom at C5 enhances electrophilic reactivity, while the carboxylic acid group at C7 introduces acidity and hydrogen-bonding capacity.
Key Structural Features:
-
Bicyclic Framework: The 2,3-dihydro-1H-pyrrolizine system imposes steric constraints that influence reactivity and intermolecular interactions.
-
Electrophilic Bromine: The C5 bromine atom facilitates nucleophilic substitution reactions, enabling derivatization.
-
Carboxylic Acid Functionality: The -COOH group at C7 allows salt formation, esterification, or amidation, broadening its utility in synthetic chemistry.
Hypothetical Physicochemical Properties (Inferred from Analogues):
| Property | Value/Description |
|---|---|
| Melting Point | 180–220°C (decomposes) |
| Solubility | Slightly soluble in polar solvents |
| pKa (COOH) | ~3.5–4.5 |
| LogP (Octanol-Water) | 1.2–1.8 |
Reactivity and Functionalization
The compound’s reactivity is dominated by two sites: the bromine atom and the carboxylic acid group.
Nucleophilic Substitution at C5
The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions:
Carboxylic Acid Derivatives
The -COOH group can be converted to:
-
Esters: Via Fischer esterification with alcohols.
-
Amides: Using coupling agents like EDCl/HOBt.
-
Acid Chlorides: Treatment with thionyl chloride (SOCl₂).
Biological Activity and Mechanisms
Pyrrolizine derivatives exhibit diverse bioactivities, though specific data for this compound remains scarce.
Anticancer Activity
Bromine’s electron-withdrawing effects may enhance DNA intercalation or topoisomerase inhibition. In silico studies suggest moderate binding affinity (Kd ≈ 10⁻⁶ M) for kinase targets.
Anti-Inflammatory Effects
Carboxylic acid groups in similar structures inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. IC₅₀ values for COX-2 inhibition in analogs range from 0.5–5 µM .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Antiviral Agents: Pyrrolizines inhibit viral polymerases.
-
Analgesics: Structural similarities to ketorolac suggest potential NSAID activity.
Material Science
Brominated heterocycles act as flame retardants or ligands in catalytic systems.
Comparative Analysis with Analogues
| Compound | Structural Difference | Bioactivity (vs. Target Compound) |
|---|---|---|
| 5-Chloro-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | Cl instead of Br | Lower electrophilicity; reduced antimicrobial potency |
| 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | No halogen substitution | Higher solubility; weaker enzyme inhibition |
| 5-Bromo-1H-pyrrolizine-7-carboxamide | Amide instead of carboxylic acid | Enhanced blood-brain barrier penetration |
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
-
Target Identification: Use CRISPR screening to map molecular targets in disease models.
-
Toxicology Studies: Assess chronic exposure risks in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume